

IUPAC nomenclature for alkynes and ethyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ethyne

Cat. No.: B1235809

[Get Quote](#)

An In-Depth Technical Guide to the IUPAC Nomenclature of Alkynes and **Ethyne**

For Researchers, Scientists, and Drug Development Professionals

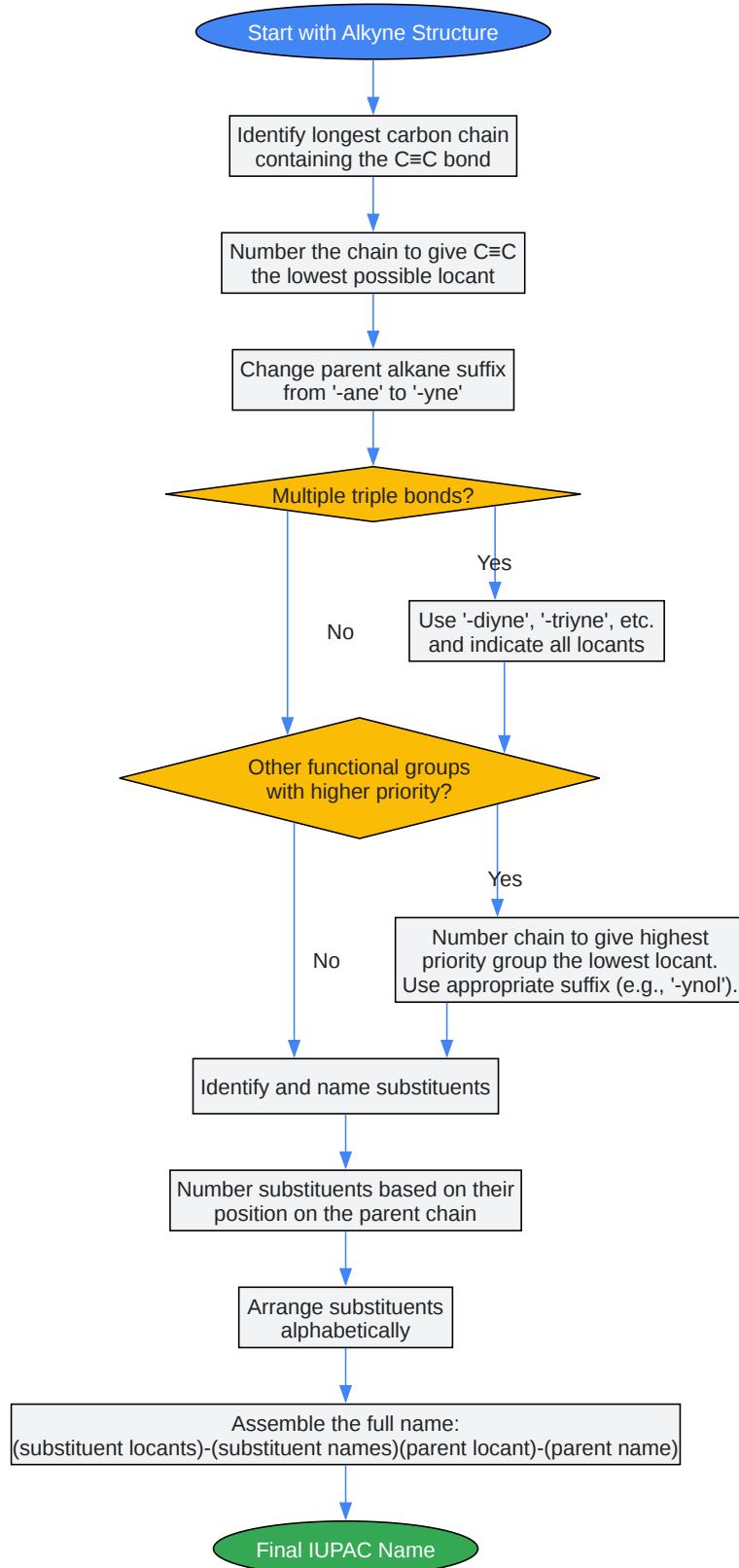
Introduction

Alkynes are a class of unsaturated hydrocarbons characterized by the presence of at least one carbon-carbon triple bond.^{[1][2]} The simplest alkyne is **ethyne**, commonly known as acetylene, which holds significant importance as a fuel and a chemical building block.^[3] A systematic and unambiguous naming system is crucial for clear communication in research and development. The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules for the nomenclature of organic compounds, including alkynes. This guide provides a detailed overview of the IUPAC nomenclature for alkynes, with a specific focus on **ethyne**, supplemented with quantitative data and experimental protocols.

Core IUPAC Nomenclature Rules for Alkynes

The systematic naming of alkynes follows a series of rules to ensure that each compound has a unique and descriptive name.

- Parent Chain Identification: The longest continuous carbon chain that contains the carbon-carbon triple bond is identified as the parent chain.^{[1][4][5][6]}
- Suffix Designation: The "-ane" suffix of the corresponding alkane is replaced with "-yne" to denote the presence of a triple bond.^{[2][4][5][6]} For instance, a two-carbon alkyne is named **ethyne**, derived from ethane.^[7]


- Numbering the Parent Chain: The parent chain is numbered from the end that gives the carbon atoms of the triple bond the lowest possible numbers.[2][4][5] The position of the triple bond is indicated by the number of the first carbon atom in the triple bond.[7]
- Substituent Naming and Placement: Any substituents on the parent chain are named and numbered according to their position. They are listed in alphabetical order at the beginning of the name.[2][5][6] Prefixes such as "di-", "tri-", and "tetra-" are used for multiple identical substituents but are ignored for alphabetical ordering.[2]
- Multiple Triple Bonds: If a molecule contains more than one triple bond, the suffixes "-diyne", "-triyne", etc., are used, and the positions of all triple bonds are indicated.[2][4][6]
- Compounds with Double and Triple Bonds: In molecules containing both double and triple bonds, the chain is numbered to give the first multiple bond the lowest number, regardless of whether it is a double or triple bond. If there is a tie in numbering, the double bond is given the lower number.[1][5][6] The name ends in "-en-yne".[4]
- Priority of Functional Groups: When other functional groups are present, the principal functional group determines the suffix of the name.[6][8] For example, if an alcohol group is present, the molecule is named as an "-ynol", and the chain is numbered to give the hydroxyl group the lowest possible number, as it has higher priority than the triple bond.[1][2]

Ethyne: The Simplest Alkyne

Ethyne, with the chemical formula C_2H_2 , is the simplest alkyne.[3] Its common name, acetylene, is widely used in industrial contexts.[1][2][9] Pure **ethyne** is a colorless and odorless gas.[3] However, commercial grades often have a distinct garlic-like odor due to impurities.[3][10]

Visualization of IUPAC Nomenclature Logic

The following diagram illustrates the logical workflow for applying IUPAC rules to name alkynes.

[Click to download full resolution via product page](#)

IUPAC Nomenclature Workflow for Alkynes

Quantitative Data: Physical Properties of Simple Alkynes

The physical properties of alkynes are influenced by their molecular structure. Generally, alkynes have slightly higher boiling points than their corresponding alkanes and alkenes.[\[11\]](#) [\[12\]](#)[\[13\]](#) They are nonpolar and thus are insoluble in water but soluble in organic solvents.[\[10\]](#) [\[11\]](#)[\[12\]](#)

Alkyne Name	Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)
Ethyne	C ₂ H ₂	26.04	-80.8	-84.0 [12] [13]
Propyne	C ₃ H ₄	40.06	-102.7	-23.2
But-1-yne	C ₄ H ₆	54.09	-125.7	8.1
But-2-yne	C ₄ H ₆	54.09	-32.3	27.0
Pent-1-yne	C ₅ H ₈	68.12	-106	39.3
Pent-2-yne	C ₅ H ₈	68.12	-109	56.1

Note: Data is compiled from various sources and may vary slightly between references.

Experimental Protocols: Laboratory Synthesis of Ethyne

A common laboratory method for the preparation of **ethyne** gas is the hydrolysis of calcium carbide.[\[14\]](#)[\[15\]](#)

Detailed Methodology

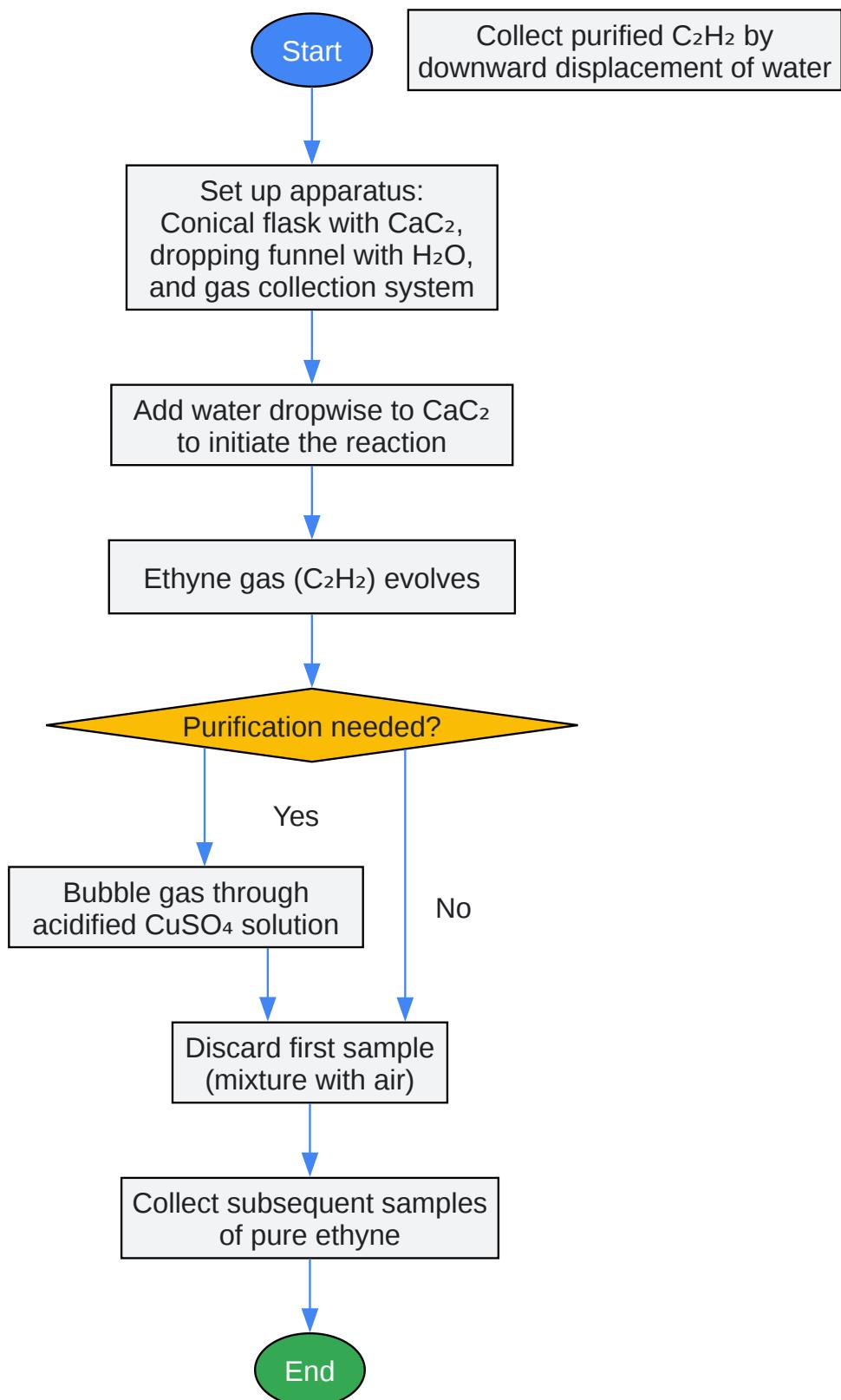
Apparatus:

- Conical flask or side-arm tube with a bung[\[16\]](#)

- Dropping funnel[15][17]
- Delivery tube[16]
- Gas jars or test tubes for gas collection[14][16]
- Pneumatic trough or a large bowl of water[16]
- Retort stand and clamps[16]

Reagents:

- Calcium carbide (CaC₂) lumps (IRRITANT, HIGHLY FLAMMABLE)[16]
- Water (H₂O)
- (Optional for purification) Acidified copper(II) sulfate solution[14][18]


Procedure:

- Apparatus Setup: Place a few small lumps of calcium carbide into the conical flask.[14][18] Secure the flask using a retort stand. Fit the dropping funnel into the neck of the flask, ensuring a tight seal. Connect one end of the delivery tube to the side arm of the flask and place the other end under an inverted gas jar filled with water in a pneumatic trough.
- Gas Generation: Add water dropwise from the dropping funnel onto the calcium carbide.[14][15] The reaction is exothermic and will produce **ethyne** gas immediately. Control the rate of reaction by adjusting the rate of water addition.
- Gas Collection: Discard the first test tube or gas jar of gas collected, as it will be a mixture of **ethyne** and air.[14] Collect several jars of **ethyne** gas by the downward displacement of water.[16]
- Purification (Optional): The generated **ethyne** gas may contain impurities such as phosphine and hydrogen sulfide.[14] To purify the gas, bubble it through an acidified solution of copper(II) sulfate before collection.[14][18]

- Safety Precautions: Wear safety glasses throughout the experiment.[14] Calcium carbide is an irritant and reacts vigorously with water. **Ethyne** is highly flammable and can form explosive mixtures with air. Ensure the experiment is conducted in a well-ventilated area, away from any open flames.

Visualization of Ethyne Synthesis Workflow

The diagram below outlines the key steps in the laboratory preparation of **ethyne**.

[Click to download full resolution via product page](#)Experimental Workflow for **Ethyne** Synthesis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Naming Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Acetylene - Wikipedia [en.wikipedia.org]
- 4. IUPAC Nomenclature Rules for Alkynes | QUÍMICA ORGÁNICA [quimicaorganica.net]
- 5. Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems [chemistrysteps.com]
- 6. Video: Nomenclature of Alkynes [jove.com]
- 7. Explain the IUPAC nomenclature of alkynes | Filo [askfilo.com]
- 8. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]
- 9. Hydrocarbon - Alkenes, Alkynes, Nomenclature | Britannica [britannica.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdst.ie [pdst.ie]
- 15. Preparation of Ethyne: Methods, Reactions & Uses Explained [vedantu.com]
- 16. Making ethyne | Demonstration | Exhibition chemistry | RSC Education [edu.rsc.org]
- 17. quora.com [quora.com]
- 18. LABORATORY PREPARATION OF ETHYNE GAS | Class Eleven Chemistry [askmattrab.com]
- To cite this document: BenchChem. [IUPAC nomenclature for alkynes and ethyne]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1235809#iupac-nomenclature-for-alkynes-and-ethyne>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com